(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride
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Overview
Description
(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: is a chemical compound with the molecular formula C4H8NO2S2 . It is a derivative of amino acids and contains a methyldisulfanyl group, which makes it unique in its chemical properties and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with L-cysteine or DL-cysteine as the starting material.
Reaction Steps: methyldithiocarbamate .
Purification: The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.
Chemical Reactions Analysis
(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form disulfides .
Reduction: Reduction reactions can lead to the formation of thiols .
Substitution: The methyldisulfanyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate .
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Using nucleophiles such as alkyl halides or amines .
Major Products Formed:
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein modification and regulation.
Medicine: Investigated for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cellular functions and metabolism.
Comparison with Similar Compounds
(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other amino acids with disulfide or thiol groups.
Properties
IUPAC Name |
(2R)-2-amino-3-(methyldisulfanyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S2.ClH/c1-8-9-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPDJLCZHKKCA-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSSC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57488-34-3 |
Source
|
Record name | (2R)-2-amino-3-(methyldisulfanyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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